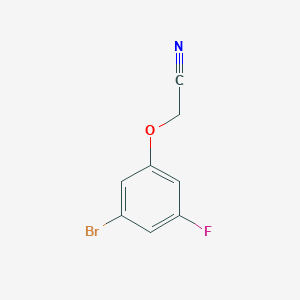![molecular formula C12H14BrClO3 B7941394 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941394.png)
2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane is a chemical compound known for its unique structure and properties It is characterized by the presence of a dioxane ring attached to a phenoxyethyl group, which is further substituted with bromine and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 2-bromo-4-chlorophenol with ethylene oxide in the presence of a base to form the intermediate 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then cyclized with formaldehyde under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms, yielding simpler derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted phenoxyethyl derivatives.
Oxidation: Phenoxyethyl ketones or aldehydes.
Reduction: Dehalogenated phenoxyethyl derivatives.
Aplicaciones Científicas De Investigación
2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
- 2-[2-(2-Chloro-4-fluoro-phenoxy)ethyl]-1,3-dioxane
- 2-[2-(2-Bromo-4-methyl-phenoxy)ethyl]-1,3-dioxane
- 2-[2-(2-Iodo-4-chloro-phenoxy)ethyl]-1,3-dioxane
Comparison:
- 2-[2-(2-Chloro-4-fluoro-phenoxy)ethyl]-1,3-dioxane: Similar structure but with a fluorine atom instead of bromine, which can affect its reactivity and biological activity.
- 2-[2-(2-Bromo-4-methyl-phenoxy)ethyl]-1,3-dioxane: The presence of a methyl group instead of chlorine can influence its steric and electronic properties.
- 2-[2-(2-Iodo-4-chloro-phenoxy)ethyl]-1,3-dioxane: Iodine substitution can lead to different reactivity patterns due to its larger atomic size and different electronegativity .
These comparisons highlight the unique properties of 2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[2-(2-bromo-4-chlorophenoxy)ethyl]-1,3-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClO3/c13-10-8-9(14)2-3-11(10)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRRKWGBOYSJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941316.png)
![2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941327.png)
![2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941344.png)
![2-[2-(2-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941345.png)


![2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941358.png)
![2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941371.png)
![2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941376.png)


![2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941400.png)
![2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941404.png)
![2-[2-(2,5-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941411.png)
